molecular formula C19H17F3N2O2 B2863083 N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide CAS No. 941918-44-1

N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2863083
CAS No.: 941918-44-1
M. Wt: 362.352
InChI Key: NQFXGXPFRFKDLY-UHFFFAOYSA-N
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Description

N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidinone ring attached to a phenyl group, which is further connected to a trifluoromethyl-substituted benzamide moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide typically involves a multi-step process. One common synthetic route begins with the preparation of 4-(2-oxopiperidin-1-yl)aniline, which is then reacted with 2-(trifluoromethyl)benzoyl chloride under appropriate conditions to yield the target compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane to dissolve the reactants.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The piperidinone ring can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-oxopiperidin-1-yl)phenyl)-2-chlorobenzamide
  • N-(4-(2-oxopiperidin-1-yl)phenyl)-2-methylbenzamide

Uniqueness

N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in biological systems compared to its analogs with different substituents.

Properties

IUPAC Name

N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c20-19(21,22)16-6-2-1-5-15(16)18(26)23-13-8-10-14(11-9-13)24-12-4-3-7-17(24)25/h1-2,5-6,8-11H,3-4,7,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFXGXPFRFKDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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